methyl 4-amino-2,6-dichloropyridine-3-carboxylate
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Overview
Description
Methyl 4-amino-2,6-dichloropyridine-3-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2,6-dichloropyridine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropyridine.
Oxidation: The 2,6-dichloropyridine is oxidized to form a pyridine N-oxide derivative.
Nitration: The pyridine N-oxide derivative undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-2,6-dichloropyridine-3-carboxylate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is also used in the development of herbicides and pesticides.
Material Science: It is studied for its potential use in the synthesis of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of methyl 4-amino-2,6-dichloropyridine-3-carboxylate depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors in the body, leading to therapeutic effects.
Agrochemicals: It may interfere with the growth and development of weeds or pests by disrupting essential biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-amino-2,6-dichloropyridine: A closely related compound with similar chemical properties.
Methyl 2,6-dichloropyridine-4-carboxylate: Another derivative of pyridine with different substitution patterns.
Properties
CAS No. |
1806864-53-8 |
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Molecular Formula |
C7H6Cl2N2O2 |
Molecular Weight |
221.04 g/mol |
IUPAC Name |
methyl 4-amino-2,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-7(12)5-3(10)2-4(8)11-6(5)9/h2H,1H3,(H2,10,11) |
InChI Key |
MIFISBCVMRCXAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1N)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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